(4-Chlorbenzyl)hydrazin

Übersicht

Beschreibung

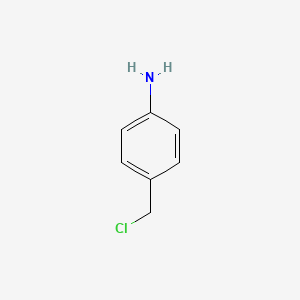

“(4-Chlorobenzyl)hydrazine” is a chemical compound that is used in various applications. It is also known by other names such as 4-Chlorobenzhydrazide and 4-Chlorobenzoic hydrazide . It has been used in the preparation of rod-shaped mesogenic hydrazide derivatives .

Synthesis Analysis

The synthesis of “(4-Chlorobenzyl)hydrazine” can be complex and requires specific conditions for successful completion. One method involves the reaction of 4-chlorobenzhydrazide and β-naphthol in water . Another method involves the reaction of hydrazine with a carbonyl to form a hydrazone .Molecular Structure Analysis

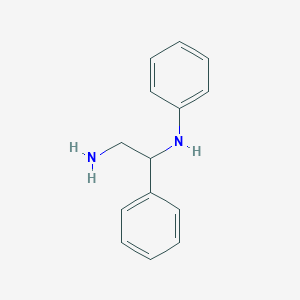

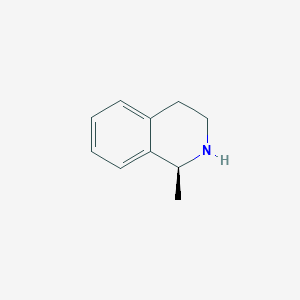

The molecular structure of “(4-Chlorobenzyl)hydrazine” is characterized by a combination of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms. The InChI code for this compound is 1S/C7H9ClN2.ClH .Chemical Reactions Analysis

“(4-Chlorobenzyl)hydrazine” can participate in various chemical reactions. For instance, it can undergo the Wolff-Kishner reduction, which involves the conversion of aldehydes and ketones to alkanes . It can also participate in the Mitsunobu reaction, which is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile .Wissenschaftliche Forschungsanwendungen

Synthese von Hydrazonen

(4-Chlorbenzyl)hydrazin kann zur Synthese von Hydrazonen verwendet werden . Hydrazonе sind organische Verbindungen, die aus der Reaktion von Hydraziden mit Aldehyden oder Ketonen gewonnen werden. Sie sind in der pharmazeutischen Chemie aufgrund ihrer breiten Palette an biologischen Aktivitäten weit verbreitet .

Synthese von Chinanolinen

Chinoline können auch mit this compound synthetisiert werden . Chinoline sind eine Klasse organischer Verbindungen, die nachweislich eine hohe entzündungshemmende und schmerzlindernde Wirkung besitzen .

Synthese von Schiff'schen Basen

This compound kann zur Synthese von Schiff'schen Basen verwendet werden . Schiff'sche Basen sind Verbindungen, die eine funktionelle Gruppe enthalten, die aus einer Kohlenstoff-Stickstoff-Doppelbindung besteht, wobei das Stickstoffatom mit einer Aryl- oder Alkylgruppe verbunden ist .

Reaktionsüberwachung

Die Reaktionen mit this compound können mithilfe eines chemometrischen Ansatzes überwacht werden . Dieser Ansatz bietet Einblicke in die Reaktionsprofile und Reaktionszeiten .

Biologische Aktivitäten

Aus this compound synthetisierte Verbindungen wie Hydrazonе und Chinoline wurden auf ihre zytotoxische und antimikrobielle Aktivität gegen ausgewählte menschliche Krebszelllinien und Bakterienstämme untersucht .

Materialwissenschaft

This compound kann in der Materialwissenschaft zur Synthese neuer Materialien mit einzigartigen Eigenschaften verwendet werden .

Wirkmechanismus

Target of Action

It is known that hydrazide derivatives, such as (4-chlorobenzyl)hydrazine, exert their action by inhibiting the enzyme monoamine oxidase (mao) . This enzyme plays a crucial role in the breakdown of neurotransmitters such as norepinephrine, dopamine, and serotonin in the brain.

Mode of Action

(4-Chlorobenzyl)hydrazine interacts with its targets, primarily the MAO enzyme, by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition results in increased levels of norepinephrine, dopamine, tyramine, and serotonin in brain neurons and in various other tissues .

Biochemical Pathways

The inhibition of the MAO enzyme by (4-Chlorobenzyl)hydrazine affects the biochemical pathways involved in the metabolism of neurotransmitters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to various downstream effects, including mood elevation .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low .

Result of Action

The result of the action of (4-Chlorobenzyl)hydrazine is an increase in the levels of neurotransmitters in the brain, leading to enhanced neurotransmission. This can have various molecular and cellular effects, including mood elevation . In addition, some derivatives of (4-Chlorobenzyl)hydrazine have shown potent cytotoxicity against human cancer cell lines .

Safety and Hazards

“(4-Chlorobenzyl)hydrazine” can pose certain safety hazards. It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area . It is also important to note that thermal decomposition can lead to the release of irritating gases and vapors .

Eigenschaften

IUPAC Name |

(4-chlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMUGKBHGOCMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester](/img/structure/B1600023.png)

![2-Pentafluorophenyl-6.10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate](/img/structure/B1600026.png)

![Methyl [(2-cyanoethyl)amino]acetate](/img/structure/B1600036.png)

![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B1600037.png)